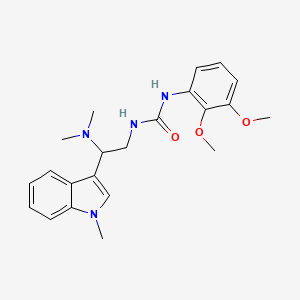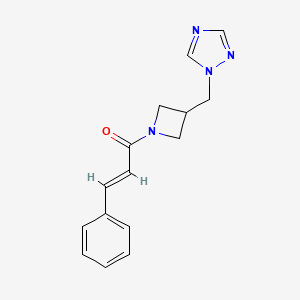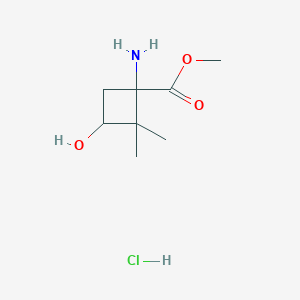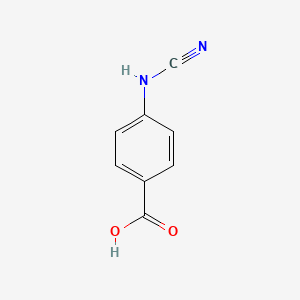
1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with similar structural features have been explored for their potential as therapeutic agents. For example, research into urotensin-II receptor agonists has led to the discovery of nonpeptidic drug-like molecules with selective activity, useful as pharmacological research tools and potential drug leads (Croston et al., 2002). Moreover, studies on urea derivatives as inhibitors of PI3 kinase-alpha and mTOR for breast cancer treatment indicate that specific urea functionalities can significantly impact cellular potency and in vivo efficacy (Zhang et al., 2010).
Synthetic Chemistry Applications
In synthetic chemistry, urea derivatives have been developed as safer and non-hazardous substitutes for toxic isocyanates used in the production of carbamates and ureas, demonstrating a shift towards greener and more sustainable chemistry practices (Sa̧czewski et al., 2006). Additionally, research on hindered ureas has revealed their unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions, offering novel pathways for synthesizing amine derivatives and protecting groups (Hutchby et al., 2009).
Material Science Applications
Urea derivatives have also been explored in material science, where their complexation behaviors and ability to form hydrogen-bonded structures are of interest. Studies on heterocyclic ureas have shown their potential to unfold and form multiply hydrogen-bonded complexes, mimicking peptide transitions and offering insights into self-assembly processes (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25(2)19(16-14-26(3)18-11-7-6-9-15(16)18)13-23-22(27)24-17-10-8-12-20(28-4)21(17)29-5/h6-12,14,19H,13H2,1-5H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYDVZXYRPAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)
![1-[(2-nitrophenyl)sulfonyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2781727.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2781730.png)
![2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2781731.png)
![2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2781732.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)
![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2781739.png)
![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)
![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]prop-2-enamide](/img/structure/B2781743.png)
![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)
